molecular formula C26H18N2O3S B2904627 METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS No. 477490-48-5

METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2904627
CAS No.: 477490-48-5
M. Wt: 438.5
InChI Key: HDZFTCYRLVODDI-UHFFFAOYSA-N
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Description

METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety, a benzo[b]thiophene ring, and a carboxylate ester group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with benzo[b]thiophene-2-carboxylic acid methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in anhydrous conditions with solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(2-PHENYLQUINOLINE-4-AMIDO)-1-BENZOTHIOPHENE-2-CARBOXYLATE stands out due to its combination of a quinoline and a benzo[b]thiophene ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(2-phenylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c1-31-26(30)24-23(18-12-6-8-14-22(18)32-24)28-25(29)19-15-21(16-9-3-2-4-10-16)27-20-13-7-5-11-17(19)20/h2-15H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFTCYRLVODDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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